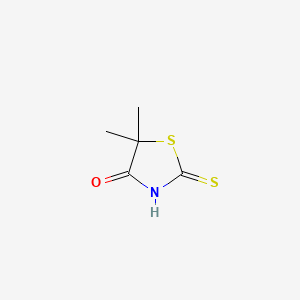
4-Thiazolidinone, 5,5-dimethyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and significant pharmacological properties. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- typically involves the reaction of mercaptoacetic acid with various azomethines in the presence of a catalyst. One common method involves the use of silica chloride as a heterogeneous catalyst to accelerate the intramolecular cyclocondensation in a solvent-free environment . Another approach includes the refluxing of dialkyl substituted bromoacetic acid or bromoacetyl chloride with thiourea in the presence of sodium acetate in ethanol .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- often employs green chemistry techniques to enhance yield, purity, and selectivity. Methods such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions often result in halogenated or alkylated derivatives .
Scientific Research Applications
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and receptors involved in various biological processes. For instance, it can bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression related to glucose and lipid metabolism . Additionally, it may interfere with microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is unique due to its specific structural features and diverse biological activities. Similar compounds include:
Thiazoles: Known for their antimicrobial and anti-inflammatory properties.
Thiazolidines: Exhibit neuroprotective and antioxidant activities.
Thiohydantoins: Used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- offers a broader spectrum of biological activities and potential therapeutic applications.
Properties
CAS No. |
41434-28-0 |
|---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) |
InChI Key |
QAZFSCRQNWGQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















